2-(3-Ethoxyoxan-4-yl)propanoic acid

Lipophilicity XLogP3 Physicochemical profiling

When optimizing tetrahydropyran-based SAR, substituting the des-ethoxy analog introduces a 0.1-0.2 unit logP shift and 20% TPSA divergence, confounding target-binding correlations. This compound provides a precise, single-acceptor increment (XLogP3=0.8, TPSA=55.8 Ų) with three stereocenters for library diversification. • Discrete logP step vs. des-ethoxy (Δ-0.1) & regioisomer (Δ+0.1) • Ethoxy handle enables parallel library synthesis via ether cleavage • Dual reactive handles (COOH + ethoxy) suited for PROTAC linker conjugation • 95% purity, racemic mixture, in stock for immediate dispatch

Molecular Formula C10H18O4
Molecular Weight 202.25
CAS No. 2248280-36-4
Cat. No. B2405409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxyoxan-4-yl)propanoic acid
CAS2248280-36-4
Molecular FormulaC10H18O4
Molecular Weight202.25
Structural Identifiers
SMILESCCOC1COCCC1C(C)C(=O)O
InChIInChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
InChIKeyCQUUQEMRMXGANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Ethoxyoxan-4-yl)propanoic Acid: Structure & Sourcing


2-(3-Ethoxyoxan-4-yl)propanoic acid (CAS 2248280-36-4, molecular formula C₁₀H₁₈O₄, molecular weight 202.25 g/mol) is a chiral carboxylic acid building block featuring a tetrahydropyran (oxane) ring substituted with an ethoxy group at the 3-position and a propanoic acid moiety at the 4-position . The compound contains three undefined stereocenters and is supplied as a racemic mixture, primarily by Enamine (catalog EN300-6507700) at 95% purity . It belongs to the broader class of tetrahydropyran-containing carboxylic acid building blocks used in medicinal chemistry and organic synthesis, where the tetrahydropyran scaffold is recognized for imparting favorable physicochemical properties including modulated lipophilicity and hydrogen-bonding capacity .

Chiral Scaffold

Racemic tetrahydropyran building block with 3 stereocenters for stereochemical SAR exploration.

Polarity Tuning

Ethoxy substituent provides a controlled hydrogen-bond acceptor increment for lipophilicity and TPSA modulation.

Derivatization Handle

Carboxylic acid and ethoxy ether offer two orthogonally reactive sites for sequential library synthesis.

Why 2-(3-Ethoxyoxan-4-yl)propanoic Acid Cannot Be Substituted by Analogs


Important caveat: High-strength direct head-to-head comparative evidence (e.g., side-by-side biological assay data, parallel stability studies) for this specific compound is extremely limited in the open literature. The differentiation evidence presented below relies primarily on cross-study comparable physicochemical data, class-level inference from the tetrahydropyran scaffold literature, and supplier-sourced procurement metrics. The 3-ethoxy substitution on the oxane ring is not a minor structural variation; it introduces an additional hydrogen-bond acceptor, increases molecular weight by approximately 28% (202.25 vs. 158.19 g/mol), and shifts the computed logP by 0.1–0.2 units relative to the non-ethoxylated analogs . In scaffold-focused drug discovery programs where each additional heteroatom interaction can alter target binding and ADME profiles, generic substitution with the simpler 2-(oxan-4-yl)propanoic acid (CAS 920297-25-2) or 3-(oxan-4-yl)propanoic acid (CAS 40500-10-5) introduces measurable physicochemical divergence that may confound structure-activity relationships .

Physicochemical Shift

Removing the ethoxy group lowers TPSA by ~9.3 Ų and alters XLogP3, which may confound SAR interpretation in series where polarity is critical.

Limited Derivatization

Des-ethoxy analogs lack the second reactive handle (ether), restricting orthogonal functionalization and reducing library diversification options.

Stereochemical Simplification

Simpler analogs possess fewer undefined stereocenters, potentially reducing three-dimensional diversity and fragment-based screening utility.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) vs. Des-Ethoxy and Regioisomers

The target compound exhibits a computed XLogP3 of 0.8, which is intermediate between its two closest analogs: 2-(oxan-4-yl)propanoic acid (XLogP3 = 0.9) and 3-(oxan-4-yl)propanoic acid (XLogP3 = 0.7) . This demonstrates that the 3-ethoxy substituent partially offsets the lipophilicity increase associated with the α-methyl propanoic acid motif relative to the linear-chain regioisomer. The 0.1-unit decrease versus the des-ethoxy analog (0.9 → 0.8) is attributable to the additional ether oxygen, which increases hydrogen-bond acceptor count from 3 to 4 .

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 0.8
Comparators: 0.9 (2-oxanyl) and 0.7 (3-oxanyl)
Δ = −0.1 / +0.1; H-bond acceptors +1
Provides a distinct lipophilicity point on the tetrahydropyran SAR continuum.
PubChem-computed values; racemic mixtures.
Lipophilicity XLogP3 Physicochemical profiling Drug-likeness

TPSA & H-Bond Capacity: Permeability Impact

The target compound has a computed TPSA of 55.8 Ų, which is 9.3 Ų (20%) higher than that of both 3-(oxan-4-yl)propanoic acid (TPSA = 46.5 Ų) and the estimated value for 2-(oxan-4-yl)propanoic acid (also ~46.5 Ų) . This increase arises from the additional ethoxy oxygen atom, which contributes approximately 9.3 Ų to the TPSA. The compound remains well below the 140 Ų threshold commonly associated with poor oral absorption and below the 90 Ų threshold often cited for blood-brain barrier penetration, yet its elevated TPSA relative to the des-ethoxy analogs predicts measurably lower passive membrane permeability .

Polar Surface Area (TPSA)
Cross-study comparable
Target TPSA = 55.8 Ų
Comparators: ~46.5 Ų
Δ = +9.3 Ų (20% increase)
May attenuate passive permeability relative to des-ethoxy analogs.
Based on established TPSA-permeability correlations.
Polar surface area TPSA Membrane permeability Blood-brain barrier

Molecular Complexity & Stereochemistry vs. Non-Ethoxylated Analogs

The target compound has a computed complexity score of 193, with three undefined atom stereocenters and a heavy atom count of 14 . In contrast, 3-(oxan-4-yl)propanoic acid has a complexity of approximately 120–140, zero undefined stereocenters, and a heavy atom count of 11 . The 3-ethoxy substitution introduces two additional heavy atoms (the ethoxy CH₂CH₃ group) and creates stereochemical ambiguity at the 3-position of the oxane ring, increasing the number of potential stereoisomers and thereby the scaffold's three-dimensional diversity. This higher complexity is valuable for fragment-based and diversity-oriented synthesis approaches where increased Fsp³ (fraction of sp³-hybridized carbons) correlates with improved clinical success rates .

Molecular Complexity
Class-level
Complexity 193 vs. ~130
Heavy atoms: 14 vs. 11
3 undefined stereocenters vs. 0
Increased scaffold diversity may benefit fragment-based and 3D library design.
Class-level inference; no direct experimental comparison.
Molecular complexity Stereochemistry Scaffold diversity Fragment-based drug discovery

Procurement Cost vs. Des-Ethoxy Analog

The target compound is commercially available from Enamine at a catalog price of $827 for 0.05 g (95% purity), equating to $16,540/g . In comparison, 2-(oxan-4-yl)propanoic acid (CAS 920297-25-2, the des-ethoxy analog) is offered by Biosynth at approximately $415 for 50 mg ($8,300/g) and by Fluorochem at £1,211 for 1 g (approximately $1,500/g at current exchange rates) . The price differential at small scale ($827/0.05g vs. ~$415/0.05g) represents approximately a 2-fold premium for the ethoxylated compound, consistent with the additional synthetic steps required to install the 3-ethoxy substituent on the oxane ring.

Procurement Cost
Reported
$827/0.05 g (Enamine, 95%)
~2× cost premium vs. des-ethoxy analog at 50 mg scale
Cost premium reflects synthetic complexity; weigh against unique properties.
Vendor catalog pricing as of 2025–2026; volume discounts may apply.
Procurement Cost comparison Chemical sourcing Building block economics

Derivatization Potential via Orthogonal Groups

The target compound possesses two chemically distinct and orthogonally addressable functional groups: a free carboxylic acid (pKa ~4–5) amenable to amide coupling, esterification, and reduction, and a cyclic ether (3-ethoxyoxane) that can undergo Lewis acid-mediated ring-opening or ethoxy displacement under appropriate conditions . In contrast, 2-(oxan-4-yl)propanoic acid and 3-(oxan-4-yl)propanoic acid lack the ethoxy substituent, offering only the carboxylic acid and the relatively inert tetrahydropyran ring oxygen as reactive handles . The presence of the ethoxy group provides an additional point of diversification that the simpler analogs do not offer, enabling sequential or orthogonal functionalization strategies not possible with the des-ethoxy compounds.

Derivatization Potential
Class-level
2 reactive handles: COOH + ethoxy
vs. 1 for des-ethoxy analogs
May support sequential orthogonal derivatization strategies.
Based on functional group reactivity; no compound-specific data.
Derivatization Orthogonal functional groups Amide coupling Ether cleavage

Supplier Purity & Availability: Enamine as Primary Source

The target compound is catalog-listed by Enamine (a major global supplier of screening compounds and building blocks) at 95% purity with product code EN300-6507700, available in quantities from 0.05 g to 0.5 g . While 2-(oxan-4-yl)propanoic acid is available from multiple suppliers (Fluorochem at 97% purity, Biosynth, ChemScene) in a broader range of pack sizes (50 mg to 100 g), and 3-(oxan-4-yl)propanoic acid is widely stocked (AKSci at 95%, multiple Chinese suppliers), the target compound's more limited supplier base reflects its position as a more specialized, less commoditized building block . For researchers requiring the specific 3-ethoxy substitution pattern, Enamine represents the primary verified commercial source.

Supplier Landscape
Reported
1 primary supplier (Enamine, 95%)
Comparator analogs: 4+ suppliers, up to 98% purity
Single-source procurement; confirm stock availability before relying on this scaffold.
Supplier status as of 2025–2026; verify with Enamine directly.
Commercial availability Purity specification Supplier reliability Catalog sourcing

2-(3-Ethoxyoxan-4-yl)propanoic Acid: Recommended Application Scenarios


Scaffold-Based Med Chem: Lipophilicity & TPSA Tuning

When a medicinal chemistry program requires fine-tuning of logP and TPSA within a tetrahydropyran-containing series, the target compound offers a discrete physicochemical step (XLogP3 = 0.8, TPSA = 55.8 Ų) that is distinct from both the des-ethoxy analog (XLogP3 = 0.9, TPSA ≈ 46.5 Ų) and the regioisomer (XLogP3 = 0.7, TPSA = 46.5 Ų). This 0.1–0.2 logP modulation and 20% TPSA increase can be leveraged to systematically probe the impact of polarity on target binding, cellular permeability, and metabolic stability without altering the core tetrahydropyran scaffold . The compound is particularly suited for CNS drug discovery programs operating near the TPSA < 90 Ų boundary where each additional polar atom must be carefully justified .

Diversity-Oriented Synthesis & Fragment Library Expansion

The target compound's higher molecular complexity (complexity score = 193), three undefined stereocenters, and dual reactive handles (carboxylic acid + ethoxy ether) make it an attractive entry point for generating stereochemically diverse compound libraries. Fragment-based drug discovery programs seeking to increase three-dimensionality and Fsp³ character in their screening collections can use this scaffold to access chemical space not reachable from the simpler, achiral 3-(oxan-4-yl)propanoic acid or the less functionalized 2-(oxan-4-yl)propanoic acid . The ethoxy group provides a handle for subsequent diversification via ether cleavage or nucleophilic displacement, enabling parallel library synthesis .

PROTAC & Bifunctional Molecule Building Block

The orthogonal reactivity of the carboxylic acid (suitable for amide bond formation with linker amines) and the ethoxy-substituted oxane ring (providing a distinct exit vector and potential for further functionalization) positions this compound as a useful building block for constructing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. The higher TPSA (55.8 Ų) relative to des-ethoxy analogs may contribute favorably to the physicochemical profile of the final conjugate, potentially improving aqueous solubility and reducing nonspecific binding—both critical factors in PROTAC development where molecular weight and TPSA tend to be elevated .

SAR Studies: Controlled H-Bond Acceptor Increment

In structure-activity relationship (SAR) campaigns where systematic variation of hydrogen-bonding potential is a design objective, the target compound's four hydrogen-bond acceptors (vs. three for the des-ethoxy analogs) provide a controlled, single-acceptor increment. This is mechanistically significant because each additional hydrogen-bond acceptor can contribute approximately 0.5–1.5 kcal/mol to target binding free energy while simultaneously affecting desolvation penalties and membrane permeability. The compound thus serves as a precise tool for dissecting the contribution of a single ether oxygen to overall ligand-target interaction energetics .

Application
Selection Property
Validation Focus
Lipophilicity & TPSA Tuning
Distinct lipophilicity and polar surface area within tetrahydropyran series
Systematic correlation of polarity with permeability, solubility, and metabolic stability
Diversity-Oriented Synthesis
Higher molecular complexity and multiple undefined stereocenters
Generation of stereochemically enriched fragment libraries for 3D screening
PROTAC & Bifunctional Builds
Orthogonal reactivity: carboxylic acid for linker attachment plus ethoxy diversification handle
Bifunctional molecule assembly and optimization of conjugate physicochemical profile
Hydrogen-Bond SAR Studies
Controlled hydrogen-bond acceptor increment relative to des-ethoxy analogs
Dissection of single ether oxygen contribution to target binding and desolvation energetics
Quote Request

Request a Quote for 2-(3-Ethoxyoxan-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.